2-Iodo-3-nitrobenzyl alcohol
Overview
Description
2-Iodo-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom, a nitro group, and a hydroxyl group attached to a benzene ring
Mechanism of Action
Target of Action
The primary targets of 2-Iodo-3-nitrobenzyl alcohol are likely to be biomolecules with amine groups . The compound has been used as a photoreactive group with amine selectivity .
Mode of Action
This compound interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to trigger a chemical reaction that results in the covalent bonding of the this compound molecule to its target . This interaction can lead to changes in the target molecule’s function or activity.
Biochemical Pathways
It’s known that the compound can be used for crosslinking of biomolecules . This could potentially affect various biochemical pathways depending on the specific targets of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets of the compound. Given its use as a photoreactive group for photoaffinity labeling and crosslinking of biomolecules , the compound could potentially alter the structure and function of its target molecules, leading to changes in cellular processes.
Action Environment
Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of this compound. For instance, light is required to trigger the photoaffinity labeling reaction . Additionally, the compound’s stability could be affected by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzyl alcohol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of iodobenzene to introduce the nitro group, followed by the reduction of the nitro group to an amine, and subsequent oxidation to form the alcohol. The reaction conditions often involve the use of strong acids, reducing agents, and oxidizing agents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Iodo-3-nitrobenzaldehyde or 2-Iodo-3-nitrobenzoic acid.
Reduction: Formation of 2-Iodo-3-aminobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-3-nitrobenzyl alcohol has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Iodo-4-nitrobenzyl alcohol
- 3-Iodo-2-nitrobenzyl alcohol
- 4-Iodo-3-nitrobenzyl alcohol
Comparison: 2-Iodo-3-nitrobenzyl alcohol is unique due to the specific positioning of the iodine and nitro groups on the benzene ring, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
(2-iodo-3-nitrophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPYYIKBDKBSTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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